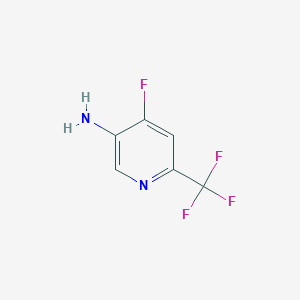

5-Amino-4-fluoro-2-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

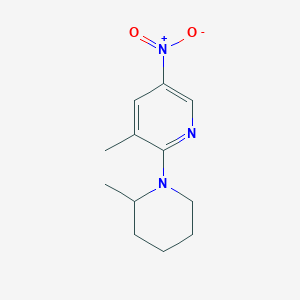

5-Amino-4-fluoro-2-(trifluoromethyl)pyridine is a type of pyridine derivative . Pyridines are a class of organic compounds with a six-membered heterocyclic ring structure, where one of the carbon atoms is replaced by a nitrogen atom . The trifluoromethyl group (CF3) is an important functional group in organic chemistry, known for its unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, a trifluoromethyl group, and an amino group . The unique combination of these groups is thought to contribute to the compound’s biological activities .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine are not detailed in the literature, it’s known that pyridines and their derivatives can undergo a variety of chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine has been used as a reactant in the preparation of aminopyridines through amination reactions .Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Trifluoromethylpyridines, including “5-Amino-4-fluoro-2-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to their use in human medicine, trifluoromethylpyridines are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Aminopyridines

“5-Amino-4-fluoro-2-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions .

5. Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls This compound is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, including “5-Amino-4-fluoro-2-(trifluoromethyl)pyridine”, has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Zukünftige Richtungen

Trifluoromethylpyridines (TFMPs) and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of TFMP will be discovered in the future .

Wirkmechanismus

Target of Action

It’s known that fluorinated pyridines and their derivatives have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst .

Biochemical Pathways

It’s known that the sm cross-coupling reaction, which this compound may participate in, involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It’s known that the physicochemical properties of the fluorine atom significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM cross-coupling reaction, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDWSNRTQZQTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-fluoro-2-(trifluoromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2393786.png)

![tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2393790.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)

![3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393798.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate](/img/structure/B2393799.png)